5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
Description
5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Properties
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-15(26)24-9-11-25(12-10-24)21-18(13-22)23-20(29-21)19-8-7-17(28-19)14-27-16-5-3-2-4-6-16/h2-8H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKAVRPDMUQLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the furan and oxazole rings, followed by the introduction of the piperazine and acetyl groups. Common reagents used in these reactions include:
Furan derivatives: Used to form the furan ring.
Oxazole derivatives: Used to form the oxazole ring.
Piperazine: Introduced to form the piperazine ring.
Acetyl chloride: Used for acetylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its heterocyclic structure suggests it could bind to proteins or nucleic acids, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Binding to nucleic acids: Affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile: shares similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile, identified by the compound ID D366-0033, is a novel chemical entity with a molecular formula of C21H20N4O4 and a molecular weight of 392.41 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic applications.
The compound exhibits the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 392.41 |
| Molecular Formula | C21H20N4O4 |
| LogP | 2.9033 |
| Polar Surface Area | 72.019 Ų |
| Hydrogen Bond Acceptors | 7 |
The structural representation indicates that the compound is achiral and possesses multiple functional groups, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furan and oxazole scaffolds have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. .
Case Study:
In a study focusing on the antimicrobial efficacy of related compounds, it was found that certain oxazole derivatives demonstrated a minimum inhibitory concentration (MIC) of less than 50 µg/mL against Gram-positive bacteria. This suggests that the presence of the oxazole ring in the structure may enhance antibacterial properties.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cell lines, including L929 (mouse fibroblast) and A549 (human lung adenocarcinoma). The results indicate that while some derivatives showed cytotoxic effects at higher concentrations, others stimulated cell viability.
Table: Cytotoxicity Results
| Compound ID | Concentration (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|---|
| D366-0033 | 100 | 88 | 92 |
| D366-0033 | 200 | 76 | 90 |
| Control | - | 100 | 100 |
These findings suggest that the compound may possess selective toxicity that could be beneficial in therapeutic applications.
The proposed mechanism for the biological activity of this compound involves interaction with cellular targets that regulate cell proliferation and apoptosis. The presence of the piperazine moiety is known to enhance interactions with serotonin receptors, which may play a role in its cytotoxic effects against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
